molecular formula C14H12ClN3O2S B2546007 N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide CAS No. 477855-76-8

N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide

Cat. No.: B2546007
CAS No.: 477855-76-8
M. Wt: 321.78
InChI Key: SHWQDJGDSANPNM-UHFFFAOYSA-N
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Description

N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide is a useful research compound. Its molecular formula is C14H12ClN3O2S and its molecular weight is 321.78. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Antimicrobial Activities

Research indicates that derivatives of thieno[2,3-b]indole-2-carbohydrazide exhibit significant antioxidant and antimicrobial properties. For instance, compounds synthesized by condensation and cyclocondensation processes involving thieno[2,3-b]indole-2-carbohydrazide frameworks have demonstrated promising antioxidant and antimicrobial activities. These studies highlight the compound's potential in addressing oxidative stress-related diseases and bacterial infections (Saundane et al., 2012; Biradar et al., 2014).

Antidiabetic Potential

Indole-based scaffolds, closely related to N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide, have been synthesized and tested for their antidiabetic potential. These compounds have shown promising results in inhibiting α-glucosidase enzyme, suggesting their potential use as antidiabetic agents. The low cytotoxicity of these compounds further underscores their therapeutic potential (Nazir et al., 2018).

Tubulin Polymerization Inhibitors

A series of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides, which share structural motifs with this compound, have been investigated for their anticancer properties, specifically as tubulin polymerization inhibitors. These studies have identified compounds with remarkable antiproliferative activity against a range of cancer cell lines, highlighting the potential of these derivatives in cancer therapy (Kazan et al., 2019).

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Mechanism of Action

Target of Action

N’-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . The indole scaffold binds with high affinity to multiple receptors, which makes it a valuable component in the development of new useful derivatives .

Mode of Action

The presence of the carboxamide moiety in indole derivatives like N’-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide allows these compounds to form hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of the activity of these enzymes and proteins .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N’-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide may affect a wide range of biochemical pathways and have diverse downstream effects.

Pharmacokinetics

The broad-spectrum biological activities of indole derivatives suggest that they may have favorable adme properties .

Result of Action

The molecular and cellular effects of N’-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide’s action would depend on its specific targets and the biochemical pathways it affects. Given the wide range of biological activities associated with indole derivatives, the effects could be diverse and significant .

Properties

IUPAC Name

N'-(2-chloroacetyl)-4-methylthieno[2,3-b]indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c1-18-10-5-3-2-4-8(10)9-6-11(21-14(9)18)13(20)17-16-12(19)7-15/h2-6H,7H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWQDJGDSANPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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